![molecular formula C10H9F2NOS B1453248 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile CAS No. 1269151-40-7](/img/structure/B1453248.png)
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
Overview
Description
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile (DFMSAP) is a difluoromethyl-substituted sulfanyl-substituted acetonitrile that has been studied extensively in both scientific research and laboratory experiments. It is a highly useful compound due to its unique structure and its ability to undergo a variety of chemical reactions. It is a versatile compound that has been used in a wide range of applications, including synthesis of pharmaceuticals, organic synthesis, and biochemistry.
Scientific Research Applications
-
Bio-imaging : Compounds with similar structures are often used as fluorophores in bio-imaging . They are used to visualize cellular processes and structures. The methods of application typically involve introducing the fluorophore into the biological system and using specialized imaging techniques to capture the fluorescence emitted by the compound .
-
Deep-sea Research : Certain compounds are used in deep-sea research, particularly in the development of submersibles . While the specific application of “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” is not mentioned, it’s possible that similar compounds could be used in the construction or operation of these devices .
-
Biological Pathways of Siderophores : Siderophores are small molecules known for their high iron binding capacity . While “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” is not specifically mentioned, it’s possible that similar compounds could play a role in the synthesis or function of siderophores .
-
Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Synthesis, Catalysis, and Biomedical and Materials Research : Low-valent group-14 compounds have been used in synthesis, catalysis, and biomedical and materials research . They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
-
Chemical Properties and Structure : The compound “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” has a CAS Number: 1269151-40-7 and a molecular weight of 229.25 . While not a specific application, understanding the chemical properties and structure of a compound is crucial for its potential use in various scientific fields .
-
Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Synthesis, Catalysis, and Biomedical and Materials Research : Low-valent group-14 compounds have been used in synthesis, catalysis, and biomedical and materials research . They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
-
Chemical Properties and Structure : The compound “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” has a CAS Number: 1269151-40-7 and a molecular weight of 229.25 . While not a specific application, understanding the chemical properties and structure of a compound is crucial for its potential use in various scientific fields .
properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NOS/c1-14-8-6-7(4-5-13)2-3-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCPMZSLAPJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




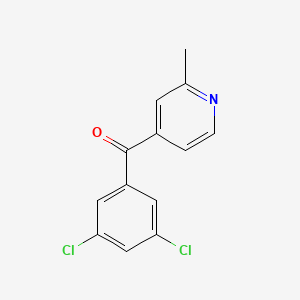

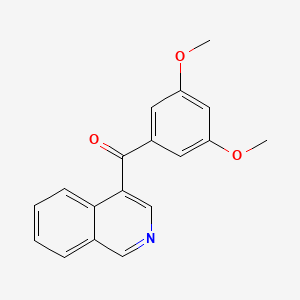
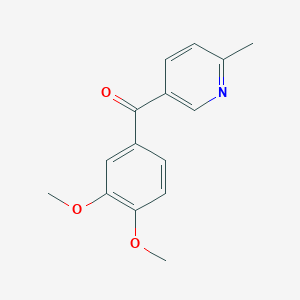

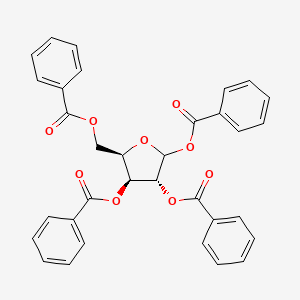
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)
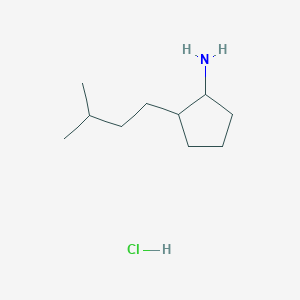
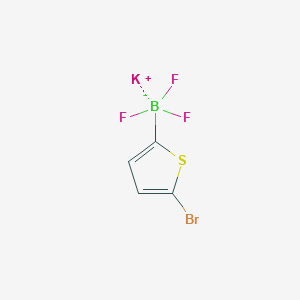
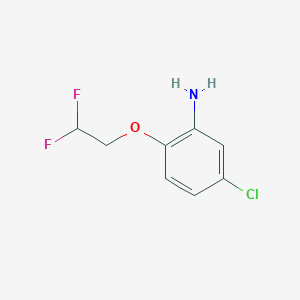
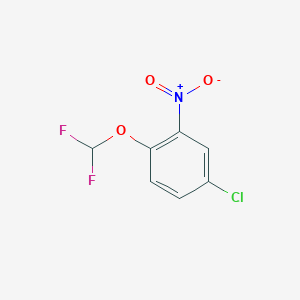
![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)